1-(4-cyanobutyl)-N-(1-phenylpropyl)-1H-indazole-3-carboxamide
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Overview
Description
Ethylbenzyl-CYBINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound’s formal name is 1-(4-cyanobutyl)-N-(1-phenylpropyl)-1H-indazole-3-carboxamide, and it has a molecular formula of C22H24N4O .
Preparation Methods
The synthesis of ethylbenzyl-CYBINACA involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Cyanobutyl Group: The cyanobutyl group is introduced through a nucleophilic substitution reaction using a suitable cyanobutyl halide.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Chemical Reactions Analysis
Ethylbenzyl-CYBINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanobutyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethylbenzyl-CYBINACA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Analytical Reference Standard: It is used as a reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples.
Forensic Toxicology: The compound is used in forensic toxicology to detect and analyze synthetic cannabinoid use in biological specimens.
Pharmacological Studies: Researchers use ethylbenzyl-CYBINACA to study the pharmacological effects of synthetic cannabinoids on various biological systems.
Mechanism of Action
Ethylbenzyl-CYBINACA exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune response . Upon binding to these receptors, ethylbenzyl-CYBINACA mimics the effects of natural cannabinoids, leading to altered neurotransmitter release and modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethylbenzyl-CYBINACA is structurally similar to other synthetic cannabinoids, such as:
- Ethylbenzyl-4CN-BINACA
- 4-cyano Ethylbenzyl-BUTINACA
- 5-fluoro ethylbenzyl-PICA
Compared to these compounds, ethylbenzyl-CYBINACA has unique structural features that may influence its binding affinity and selectivity for cannabinoid receptors. These differences can result in variations in pharmacological effects and potency .
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(4-cyanobutyl)-N-(1-phenylpropyl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-2-19(17-11-5-3-6-12-17)24-22(27)21-18-13-7-8-14-20(18)26(25-21)16-10-4-9-15-23/h3,5-8,11-14,19H,2,4,9-10,16H2,1H3,(H,24,27) |
InChI Key |
IIBFPPSORLUHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCC#N |
Origin of Product |
United States |
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